Mollisorin A

Vue d'ensemble

Description

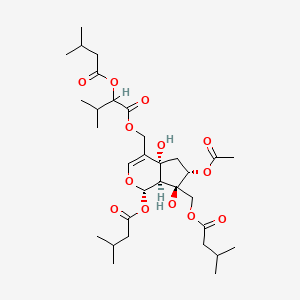

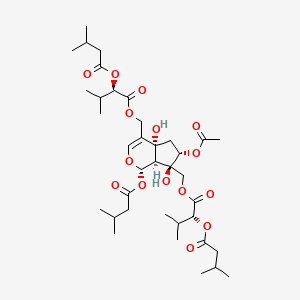

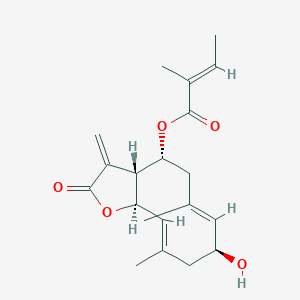

Mollisorin A is a natural product extracted from the aerial parts of Ophryosporus lorentzii . It is a type of compound known as sesquiterpenoids . The chemical name of this compound is [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate .

Molecular Structure Analysis

This compound has a molecular formula of C20H26O5 and a molecular weight of 346.42 g/mol . It appears as a powder and is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The structure of this compound includes a ten-membered ring and a five-membered ring, 2 ester groups, a hydroxyl group, and a secondary alcohol .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique

Coccoloba mollis :

- This plant, from the Polygonaceae family, is used for memory loss, stress, insomnia, anemia, impaired vision, and sexual impotence. Studies focused on the biological effects of this species, particularly regarding cytotoxicity and induction of DNA damage, are limited. An in vitro study assessed the cytotoxicity, genotoxicity, and induction of apoptosis in hepatic HTC cells using ethanolic extracts of Coccoloba mollis roots and leaves. The root extract was found to be more cytotoxic than the leaf extract, and both extracts induced DNA damage at certain concentrations (Tsuboy et al., 2010).

Acanthus mollis :

- This Mediterranean plant has traditional uses as a diuretic, anti-inflammatory, and healing agent for wounds and burns. A study aimed at phytochemical characterization and evaluation of therapeutic potential found significant antioxidant and anti-inflammatory activities in the ethanol extract of Acanthus mollis leaves. The study identified benzoxazinoids and phenylpropanoids as major constituents, with benzoxazinoids contributing significantly to the anti-inflammatory activity (Matos et al., 2018).

Brucea mollis :

- Used in traditional medicine in North-East India, Brucea mollis has become endangered due to over-exploitation. A study on the distribution, standardization of macropropagation methods, and reinforcement into suitable wild habitats was conducted. The study successfully reintroduced saplings of Brucea mollis into the wild, which showed 80% survivability, demonstrating an effective method for improving the conservation status of the plant (Borthakur et al., 2018).

Mollisia genus :

- Mollisia, a genus of saprotrophs on decaying plant tissues, has been studied for its taxonomical challenges. It was found that endophytism is common in the Mollisiaceae family, and the study highlighted the taxonomic novelties within the family, including the description of novel species (Tanney & Seifert, 2020).

Acanthus mollis Rhizome Extract :

- The study explored the anti-inflammatory and antioxidant capacities of Acanthus mollis rhizome hexane extract in cell culture assays. The extract was found to reduce NO production in stimulated cells and prevent oxidative stress-induced damage in HepG2 cells, suggesting its potential as a source of natural products with anti-inflammatory activity (Acero et al., 2023).

Propriétés

IUPAC Name |

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-10+,13-6+/t15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKRXWIPMUJNME-AJTAUGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C/C(=C/[C@H](C/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.